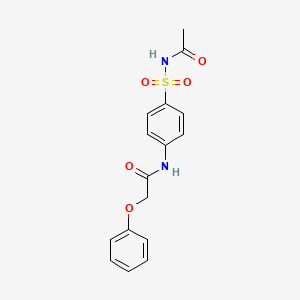
Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy-: is a complex organic compound with a molecular formula of C16H15N2O5S. This compound is known for its unique chemical structure, which includes an acetamide group, a sulfonyl group, and a phenoxy group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy- typically involves multiple steps:
Formation of the Acetamide Group: This step involves the reaction of aniline with acetic anhydride to form acetanilide.
Introduction of the Sulfonyl Group: The acetanilide is then reacted with chlorosulfonic acid to introduce the sulfonyl group, forming N-(4-sulfonylphenyl)acetamide.
Attachment of the Phenoxy Group: Finally, the phenoxy group is introduced through a nucleophilic substitution reaction using phenol and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include:
Bulk Synthesis of Acetanilide: Using large quantities of aniline and acetic anhydride.
Sulfonylation: Using chlorosulfonic acid in a controlled environment.
Phenoxy Substitution: Using phenol and a base in a large-scale reactor.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like phenol and bases such as sodium hydroxide (NaOH) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted acetamide and sulfonyl derivatives.
Scientific Research Applications
Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The sulfonyl group is particularly important for its interaction with biological molecules, as it can form strong hydrogen bonds and electrostatic interactions.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Pathways: The compound can influence various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Acetylamino)phenyl)sulfonamide: Similar structure but lacks the phenoxy group.
N-(4-(Acetylamino)phenyl)acetamide: Similar structure but lacks the sulfonyl group.
N-(4-(Acetylamino)phenyl)phenoxyacetamide: Similar structure but lacks the sulfonyl group.
Uniqueness
Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy- is unique due to the presence of all three functional groups (acetamide, sulfonyl, and phenoxy) in a single molecule. This combination of functional groups imparts distinctive chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58590-30-0 |
|---|---|
Molecular Formula |
C16H16N2O5S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H16N2O5S/c1-12(19)18-24(21,22)15-9-7-13(8-10-15)17-16(20)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
KEQQGUMEQPYRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















